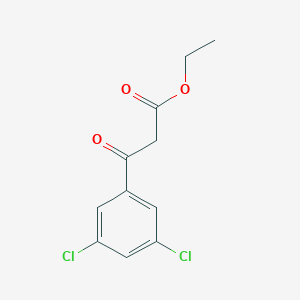

![molecular formula C13H11Cl2NS B178854 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 107623-18-7](/img/structure/B178854.png)

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

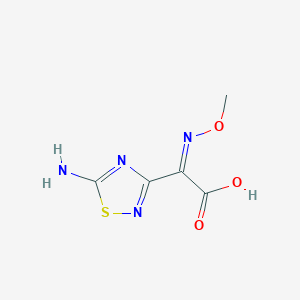

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is a chemical compound with the linear formula C13H11Cl2NS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The electrochemical oxidation of 4-chloroaniline, a model compound, was investigated in a water/acetonitrile mixture . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H11Cl2NS . The molecular weight of this compound is 284.209 .Chemical Reactions Analysis

In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .Scientific Research Applications

Synthesis and Characterization

"4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" and related compounds are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For instance, the synthesis and antimicrobial activity of new 2,5-disubstituted 1,2,4-triazoles involve treating aniline derivatives, including 4-chloro aniline, with carbon disulphide and concentrated ammonia to obtain respective substituted compounds, which are further processed to study their antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).

Electropolymerization and Coating Applications

Aniline derivatives are also central to developing new materials with specific properties. For example, the electropolymerized aniline-based fiber coating for solid-phase microextraction of phenols from water demonstrates the potential of aniline derivatives in creating new, efficient materials for environmental monitoring (Bagheri, Mir, & Babanezhad, 2005).

Environmental Applications

The compound and its derivatives find applications in environmental science, especially in the detection and analysis of pollutants. For instance, a study utilizing a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol as two significant water pollutants highlights the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).

Analytical Chemistry

In analytical chemistry, derivatives of "this compound" are utilized in sensors and detection methods. An electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as three crucial pollutants in water samples via a nanostructure modified sensor shows the importance of these compounds in developing new analytical tools (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Mechanism of Action

Target of Action

It is known that 4-chloroaniline, a related compound, is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine

Mode of Action

Studies on 4-chloroaniline have shown that it can undergo various chemical reactions, such as allylation, povarov reaction with cyclopentadiene, and mannich reaction with aldehydes and cyclic ketones . These reactions could potentially lead to the formation of bioactive compounds .

Biochemical Pathways

One study has shown that 4-chloroaniline can undergo one-electron oxidation followed by a disproportionation reaction, leading to the formation of unstable chloronium . In the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .

Result of Action

4-chloroaniline, a related compound, exhibits antimicrobial action against some bacteria and molds , suggesting that 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline may have similar effects.

Action Environment

It is known that the compound’s reactions can occur in water/acetonitrile mixtures , suggesting that the solvent environment could play a role in its reactivity.

properties

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAVJNVCQNVRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107623-18-7 |

Source

|

| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)